Second-Order Rate Constant Comparison: DBCO SPAAC versus CuAAC and Alternative Cyclooctynes
The DBCO moiety in DBCO-Tetraacetyl mannosamine enables strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant of approximately 1 M⁻¹ s⁻¹ under physiological conditions (aqueous buffer, pH 7.4, ambient temperature) . This value positions DBCO as intermediate in the cycloalkyne kinetic hierarchy: it is approximately 6-fold faster than DIBO (0.17 M⁻¹ s⁻¹) and approximately 50- to 100-fold slower than the fastest cyclooctyne derivative ODIBO (50-100 M⁻¹ s⁻¹), but critically, it does not require the cytotoxic copper catalyst essential for CuAAC reactions [1]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can achieve rate constants exceeding 10-100 M⁻¹ s⁻¹ in optimized conditions; however, Cu(I) concentrations as low as 10-100 μM induce oxidative stress and apoptosis in mammalian cells within 2-4 hours of exposure .
| Evidence Dimension | Second-order rate constant for azide-alkyne cycloaddition |
|---|---|
| Target Compound Data | DBCO: ~1 M⁻¹ s⁻¹ |
| Comparator Or Baseline | DIBO: 0.17 M⁻¹ s⁻¹; ODIBO: 50-100 M⁻¹ s⁻¹; CuAAC (copper-catalyzed): 10-100+ M⁻¹ s⁻¹ |
| Quantified Difference | DBCO is 5.9× faster than DIBO; 50-100× slower than ODIBO; 10-100× slower than CuAAC but eliminates copper cytotoxicity |
| Conditions | Aqueous buffer, pH 7.4, ambient temperature (SPAAC); Cu(I) catalysis required for CuAAC |
Why This Matters
Procurement of DBCO-Tetraacetyl mannosamine versus alternative cycloalkyne-modified probes balances reaction kinetics against biocompatibility: DBCO provides sufficient rate for efficient cell-surface labeling within 30-60 minutes without the cytotoxicity that precludes CuAAC-based workflows in live-cell or in vivo applications.
- [1] ResearchGate. Cyclooctynes and Their Analogues with Improved Kinetics for SPAAC. Second-order rate constant data: DIBO 0.17 M⁻¹ s⁻¹. View Source
